Bpiq-i

Catalog No.
S578945
CAS No.
174709-30-9
M.F
C16H12BrN5
M. Wt
354.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bpiq-i

CAS Number

174709-30-9

Product Name

Bpiq-i

IUPAC Name

N-(3-bromophenyl)-3-methylimidazo[4,5-g]quinazolin-8-amine

Molecular Formula

C16H12BrN5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21)

InChI Key

YAMAGACQNDAKFB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br

Synonyms

8-((3-bromophenyl)amino)-3-methyl-3H-imidazo(4,5-g)quinazoline, BPIQ-I

Canonical SMILES

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a protein found on the surface of many cells and plays a crucial role in cell growth and proliferation. In some cancers, EGFR is overactive, leading to uncontrolled cell division. BPIQ-I binds to the ATP binding site of EGFR, blocking its activity and preventing the downstream signaling pathways that promote cancer cell growth and survival []. This mechanism of action makes BPIQ-I a potential therapeutic candidate for cancers driven by EGFR signaling.

Studies on the Anti-Cancer Activity of BPIQ-I

Studies have been conducted to evaluate the anti-cancer properties of BPIQ-I both in vitro (laboratory settings) and in vivo (using animal models).

  • In vitro studies: BPIQ-I has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and glioblastoma [, ].
  • In vivo studies: Using a zebrafish xenograft model of lung cancer, BPIQ-I demonstrated tumor growth suppression and induced apoptosis (programmed cell death) in cancer cells [].

BPIQ-I is a synthetic quinazoline derivative, originally developed by Pfizer []. It acts as a potent and ATP-competitive inhibitor of the EGFR tyrosine kinase activity []. This inhibition disrupts a key signaling pathway involved in cell growth and proliferation, making BPIQ-I a potential candidate for cancer treatment [].


Molecular Structure Analysis

BPIQ-I possesses a unique quinazoline core structure with a bromine atom attached to one of the phenyl rings and a methyl group on another nitrogen atom [, ]. This specific structure is believed to be crucial for its inhibitory activity against EGFR [].

Here are some notable aspects of BPIQ-I's structure:

  • The quinazoline core is a rigid scaffold known to interact with protein binding pockets [].
  • The bromine atom might contribute to enhanced binding affinity with the EGFR through halogen bonding [].
  • The methyl group could play a role in the overall shape of the molecule, influencing its interaction with the enzyme's active site [].

Further computational studies could provide a more detailed understanding of the specific interactions between BPIQ-I and the EGFR binding pocket.


Chemical Reactions Analysis

BPIQ-I is relatively stable under physiological conditions but can potentially undergo decomposition at high temperatures.

The key reaction of interest for BPIQ-I is its interaction with EGFR:

BPIQ-I (Inhibitor) + EGFR-ATP (Enzyme-Substrate Complex) -> BPIQ-I-EGFR (Inhibitor-Enzyme Complex) + ATP (Free Product) []

This reaction competitively inhibits the binding of ATP (adenosine triphosphate) to the EGFR enzyme, thereby blocking its tyrosine kinase activity and downstream signaling pathways.


Physical And Chemical Properties Analysis

  • Molecular Weight: 354.2 g/mol []
  • CAS Number: 174709-30-9 []
  • Appearance: Crystalline solid []
  • Purity: ≥95% (commercially available) []
  • Solubility: Soluble in DMSO (dimethyl sulfoxide) []

Data on melting point, boiling point, and other physical properties are not readily available.

BPIQ-I acts as a specific inhibitor of the EGFR tyrosine kinase domain. The EGFR is a receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and survival. When growth factors bind to the EGFR, it triggers a signaling cascade that leads to these cellular functions.

BPIQ-I competes with ATP for the ATP binding pocket on the EGFR tyrosine kinase domain. This competitive inhibition prevents the transfer of a phosphate group from ATP to a tyrosine residue on the EGFR, thereby blocking the activation of downstream signaling pathways crucial for cancer cell growth and survival [].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

353.02761 g/mol

Monoisotopic Mass

353.02761 g/mol

Heavy Atom Count

22

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Wikipedia

BPIQ-I

Dates

Modify: 2023-08-15

Quinoline-Based Compound BPIQ Exerts Anti-Proliferative Effects on Human Retinoblastoma Cells via Modulating Intracellular Reactive Oxygen Species

Kai-Chun Cheng, Chun-Tzu Hung, Kuo-Jen Chen, Wen-Chuan Wu, Jau-Ling Suen, Cheng-Hsien Chang, Chi-Yu Lu, Chih-Hua Tseng, Yeh-Long Chen, Chien-Chih Chiu
PMID: 26564153   DOI: 10.1007/s00005-015-0368-4

Abstract

Retinoblastoma (Rb) is the most common primary intraocular malignant tumor of childhood. It is important to develop the strategy for Rb treatment. We have tested a quinolone derivative 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ) for its anti-cancer effects against Rb via cultured human Rb cell line Y79. Our results showed that BPIQ significantly inhibits cell growth of Y79. Furthermore, the flow cytometer-based assays and Western blotting showed that BPIQ induces the apoptosis of Y79 via increasing the level of reactive oxygen species (ROS). Besides, the activation of γH2AX, a DNA damage sensor in human Y79 cells was also observed, indicating the potential of BPIQ for causing DNA damage of Rb cells. On the contrary, BPIQ-induced apoptosis of Y79 cells was attenuated significantly by N-acetyl-L-cysteine (NAC), an ROS scavenger. The results of Western blot showed that BPIQ down-regulates the levels of anti-apoptotic proteins Bcl-2, survivin and XIAP while up-regulates the pro-apoptotic proteins Bad, Bax and Bid. Our present study demonstrated the anti-proliferative effect of BPIQ in human Y79 cells. The inhibitory effect of BPIQ on the proliferation of Y79 cells is, at least, partly mediated by the regulation of ROS and DNA damage pathway. In conclusion, BPIQ may provide an alternative option in the chemotherapeutics or chemoprevention on the Rb therapy in the future.


Role of a tyrosine kinase in the CO2-induced stimulation of HCO3- reabsorption by rabbit S2 proximal tubules

Yuehan Zhou, Patrice Bouyer, Walter F Boron
PMID: 16705143   DOI: 10.1152/ajprenal.00520.2005

Abstract

A previous study demonstrated that proximal tubule cells regulate HCO(3)(-) reabsorption by sensing acute changes in basolateral CO(2) concentration, suggesting that there is some sort of CO(2) sensor at or near the basolateral membrane (Zhou Y, Zhao J, Bouyer P, and Boron WF Proc Natl Acad Sci USA 102: 3875-3880, 2005). Here, we hypothesized that an early element in the CO(2) signal-transduction cascade might be either a receptor tyrosine kinase (RTK) or a receptor-associated (or soluble) tyrosine kinase (sTK). In our experiments, we found, first, that basolateral 17.5 microM genistein, a broad-spectrum tyrosine kinase inhibitor, virtually eliminates the CO(2) sensitivity of HCO(3)(-) absorption rate (J(HCO(3))). Second, we found that neither basolateral 250 nM nor basolateral 2 microM PP2, a high-affinity inhibitor for the Src family that also inhibits the Bcr-Abl sTK as well as the Kit RTK, reduces the CO(2)-stimulated increase in J(HCO(3)). Third, we found that either basolateral 35 nM PD168393, a high-affinity inhibitor of RTKs in the erbB (i.e., EGF receptor) family, or basolateral 10 nM BPIQ-I, which blocks erbB RTKs by competing with ATP, eliminates the CO(2) sensitivity. In conclusion, the transduction of the CO(2) signal requires activation of a tyrosine kinase, perhaps an erbB. The possibilities include the following: 1) a TK is simply permissive for the effect of CO(2) on J(HCO(3)); 2) a CO(2) receptor activates an sTK, which would then raise J(HCO(3)); 3) a CO(2) receptor transactivates an RTK; and 4) the CO(2) receptor could itself be an RTK.


Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor

G W Rewcastle, B D Palmer, A J Bridges, H D Showalter, L Sun, J Nelson, A McMichael, A J Kraker, D W Fry, W A Denny
PMID: 8632415   DOI: 10.1021/jm950692f

Abstract

Following the discovery of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (4; PD 153035) as an extremely potent (IC(50) 0.025 nM) inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), several fused tricyclic quinazoline analogues have been prepared and evaluated for their ability to inhibit the enzyme. The most potent compound was the linear imidazo[4,5-g]quinazoline (8), which exhibited an IC(50) of 0.008 nM for inhibition of phosphorylation of a fragment of phospholipase C-gamma-1 as substrate. While N-methyl analogues of 8 showed similar potency, analogous N-[2-(dimethylamino)ethyl] derivatives were less effective. The next most potent compounds were the linear pyrazoloquinazolines (19 and 20) (IC(50)s 0.34 and 0.44 nM) and pyrroloquinazoline (21) (IC(50) 0.44nM), while several other linear tricyclic ring systems of similar geometry to 8 (triazolo-, thiazolo-, and pyrazinoquinazolines) were less effective. In the imidazo[4,5-g]quinazoline and pyrroloquinazoline series, the corresponding angular isomers were also much less effective than the linear ones. These results are consistent with structure-activity relationship studies previously developed for the 4-[(3-bromophenyl)amino] quinazolines, which suggested that small electron-donating substituents at the 6- and 7-positions were desirable for high potency. Cellular studies of the linear imidazoloquinazoline 8 show that it can enter cells and rapidly and very selectively shut down EGF-stimulated signal transmission by binding competitively at the ATP site of the EGFR.


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